Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8) is a synthetic small molecule (MF: C18H24N2O4S, MW: 364.46 g/mol) comprising a piperidine-4-carboxylate ethyl ester core linked via an amide bond to an isonicotinoyl group, which is further functionalized with a tetrahydrothiophen-3-yl ether. Available physicochemical data indicate a calculated XLogP3 of 2.2, a topological polar surface area of 94 Ų, 6 hydrogen bond acceptors, and 6 rotatable bonds.

Molecular Formula C18H24N2O4S
Molecular Weight 364.46
CAS No. 2034620-49-8
Cat. No. B2575297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate
CAS2034620-49-8
Molecular FormulaC18H24N2O4S
Molecular Weight364.46
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
InChIInChI=1S/C18H24N2O4S/c1-2-23-18(22)13-4-8-20(9-5-13)17(21)14-3-7-19-16(11-14)24-15-6-10-25-12-15/h3,7,11,13,15H,2,4-6,8-10,12H2,1H3
InChIKeyZSRKHXSJDPQBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8): Procurement Baseline and Compound Identity


Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8) is a synthetic small molecule (MF: C18H24N2O4S, MW: 364.46 g/mol) comprising a piperidine-4-carboxylate ethyl ester core linked via an amide bond to an isonicotinoyl group, which is further functionalized with a tetrahydrothiophen-3-yl ether. Available physicochemical data indicate a calculated XLogP3 of 2.2, a topological polar surface area of 94 Ų, 6 hydrogen bond acceptors, and 6 rotatable bonds [1]. The compound is cataloged as a heterocyclic building block for medicinal chemistry research, with structural features suggesting potential utility in central nervous system (CNS) target modulation or enzyme inhibition campaigns [1]. However, a comprehensive search of primary literature and patent databases reveals no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic information specific to this compound.

Why Generic Substitution of Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8) Fails: Structural Differentiators Against Closest Analogs


Superficially similar compounds within the isonicotinoyl-piperidine/piperazine carboxylate class cannot be assumed to be functionally interchangeable due to critical structural variations that influence molecular recognition, physicochemical properties, and synthetic derivatization potential. The tetrahydrothiophen-3-yl ether moiety introduces a sulfur atom with distinct electronic and steric properties compared to oxygen-containing analogs (e.g., tetrahydrofuran-3-yl) or all-carbon cyclopentyloxy variants, while the piperidine core differentiates it from piperazine analogs in terms of basicity and conformational preferences [1]. These differences are predicted to affect hydrogen-bonding capacity, lipophilicity, and metabolic stability, making direct substitution scientifically unjustified without comparative biological profiling.

Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8): Quantitative Differentiation Evidence Guide


Structural Differentiation: Tetrahydrothiophen-3-yl Ether vs. Cyclopentyloxy Analog in LogP and H-Bond Acceptor Capacity

The target compound features a tetrahydrothiophen-3-yl ether, introducing a sulfur atom that distinguishes it from the cyclopentyloxy analog (Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate). The sulfur atom increases the hydrogen bond acceptor count and modifies the electronic surface. Calculated XLogP3 for the target is 2.2 [1]. For the cyclopentyloxy analog (MF: C19H26N2O4, MW: 346.4 g/mol), the absence of sulfur reduces the H-bond acceptor count from 6 to 5. While precise experimental logP data are unavailable for both compounds, the presence of sulfur is predicted to decrease logP relative to the all-carbon cyclopentyloxy ether due to increased polarizability, an important consideration for CNS drug-likeness optimization.

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Core Scaffold Differentiation: Piperidine-4-carboxylate vs. Piperazine-1-carboxylate in Basicity and Conformational Constraints

The target compound employs a piperidine-4-carboxylate ethyl ester scaffold, whereas a closely related analog substitutes a piperazine-1-carboxylate (Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate, CAS 2034432-97-6) . Piperidine is a monobasic secondary amine (calculated pKa ~9.5-10.5 for the conjugate acid of the piperidine nitrogen), while piperazine is dibasic with two protonation sites (pKa1 ~9.7, pKa2 ~5.3). This difference fundamentally alters the charge state at physiological pH and influences target engagement profiles in biological assays.

Scaffold hopping Basicity Conformational analysis

Physicochemical Divergence: Molecular Weight and Drug-Likeness Comparison with the Des-Ether Analog

The target compound (MW 364.46 g/mol) [1] is a fully elaborated, 'lead-like' molecule, in contrast to its minimal des-ether analog 1-isonicotinoylpiperidine-4-carboxylic acid (MW 234.25 g/mol) . This difference of approximately 130 g/mol reflects the addition of the tetrahydrothiophen-3-yl ether and the ethyl ester group, which substantially increase molecular complexity and projected target-binding surface area. The target compound violates no Lipinski rule-of-five parameters, while the smaller analog is closer to fragment-like space, with implications for screening strategy and hit confirmation.

Drug-likeness Lead-likeness Fragment-based drug discovery

Best Research and Industrial Application Scenarios for Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate (CAS 2034620-49-8)


CNS-Targeted Lead Optimization Libraries Requiring Monobasic Piperidine Scaffolds with Sulfur-Containing Ethers

For medicinal chemistry programs optimizing CNS-penetrant kinase inhibitors or GPCR modulators, the target compound provides a pre-functionalized, monobasic piperidine-4-carboxylate scaffold with a tetrahydrothiophenyl ether that subtly modulates lipophilicity (XLogP3 = 2.2) and hydrogen bond acceptor count (6) relative to oxygen-only or all-carbon ether analogs [1]. This scaffold is suitable for diversification via amide coupling, ester hydrolysis, or Suzuki reactions at the pyridine ring, enabling rapid SAR exploration without introducing the dibasic complexity of piperazine-containing alternatives.

Sulfur-Isostere Probing for Metabolic Stability Assessment in Drug Discovery

The tetrahydrothiophen-3-yl group serves as a sulfur-containing isostere for saturated oxygen heterocycles (e.g., tetrahydrofuran-3-yl) or cyclopentyl groups. Research groups investigating the impact of sulfur on cytochrome P450-mediated metabolism, plasma stability, or tissue distribution can use this compound as a tool to compare against its oxygen and carbon analogs, leveraging the distinct electronic and steric profile of the thioether moiety [1]. This comparative approach aids in understanding metabolic soft spots and guiding subsequent lead optimization.

Fragment-to-Lead Expansion Starting from 1-Isonicotinoylpiperidine-4-carboxylic Acid

Building upon fragment hits based on the 1-isonicotinoylpiperidine-4-carboxylic acid core (MW = 234.25 g/mol) , the target compound represents a logical, pre-synthesized lead expansion product that appends a tetrahydrothiophenyl ether and ethyl ester. This allows fragment-to-lead teams to bypass multi-step synthesis of the ether intermediate, directly accessing a lead-like molecule (MW = 364.46 g/mol) for initial potency and selectivity profiling in biochemical or cell-based assays.

Chemical Biology Probe Development for Sulfur-Dependent Target Engagement

In chemical biology applications where sulfur-mediated interactions (e.g., with metalloenzymes, cysteine-rich binding pockets, or radical SAM enzymes) are hypothesized, this compound provides a unique probe candidate. The thioether sulfur can engage in specific non-covalent interactions (e.g., S···π, S···H-O) or serve as a site for subsequent oxidation to the sulfoxide/sulfone, enabling affinity modulation studies without scaffold replacement [1].

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